molecular formula C9H11FN2 B1393148 3-Fluoro-2-(pyrrolidin-1-YL)pyridine CAS No. 1133115-40-8

3-Fluoro-2-(pyrrolidin-1-YL)pyridine

Cat. No. B1393148
CAS RN: 1133115-40-8
M. Wt: 166.2 g/mol
InChI Key: FLXRRBDRRRZNHQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the CAS Number: 1133115-40-8 . It has a molecular weight of 166.2 and its IUPAC name is 3-fluoro-2-(1-pyrrolidinyl)pyridine .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2-(pyrrolidin-1-YL)pyridine is 1S/C9H11FN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 . This code provides a specific standard for molecular structure representation.


Physical And Chemical Properties Analysis

3-Fluoro-2-(pyrrolidin-1-YL)pyridine is a solid at room temperature . It has a molecular formula of C9H11FN2 and a molecular weight of 166.2 .

Scientific Research Applications

Applications in Kinase Inhibition and Molecular Docking

  • Docking studies involving 3-fluoro-2-(pyrrolidin-1-yl)pyridine derivatives have been instrumental in analyzing the molecular features contributing to high inhibitory activity against c-Met kinase. Quantitative structure–activity relationship (QSAR) methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) have been used to predict biological activities of these inhibitors (Caballero et al., 2011).

Antitumor Activity

  • Derivatives of 3-fluoro-2-(pyrrolidin-1-yl)pyridine have shown significant antitumor activity in models of diffuse malignant peritoneal mesothelioma (DMPM). They act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis in DMPM cells (Carbone et al., 2013).

Application in Fluorescent Chemosensors

  • Pyrrolo[3,4-c]pyridine-based fluorophores demonstrate high selectivity for Fe3+/Fe2+ cation detection. These compounds have been used as 'turn-off' chemosensors for these cations, and applied in imaging Fe3+ in living HepG2 cells (Maity et al., 2018).

Synthesis and Chemical Properties

  • Research has focused on the synthesis of 3-fluoro-2-(pyrrolidin-1-yl)pyridine and its derivatives, exploring various synthetic routes and chemical reactions. These studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Thibault et al., 2003).

Fluorescence Sensing and Imaging Applications

  • 3-Fluoro-2-(pyrrolidin-1-yl)pyridine derivatives have been used in designing hydrazones that show fluorescence "turn on" response towards Al3+ ions, with applications in living cells imaging, highlighting their potential in biomedical sensing and imaging (Rahman et al., 2017).

Photophysical Properties in Iridium(III) Complexes

  • The compound has been used in studying heteroleptic iridium(III) complexes, where its presence affects electron density distributions, charge transfer performances, and emission color in these complexes. Such research is valuable in understanding and optimizing photophysical properties for various applications (Shang et al., 2014).

Mechanism of Action

Target of Action

Pyrrolidine derivatives have been known to interact with a variety of targets, including receptors and enzymes . More research is needed to identify the specific targets of this compound.

Mode of Action

Pyrrolidine derivatives often act as ligands, binding to their target proteins and modulating their activity . The exact interaction between 3-Fluoro-2-(pyrrolidin-1-YL)pyridine and its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Pyrrolidine derivatives can influence various biochemical pathways depending on their targets

properties

IUPAC Name

3-fluoro-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXRRBDRRRZNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674810
Record name 3-Fluoro-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(pyrrolidin-1-YL)pyridine

CAS RN

1133115-40-8
Record name 3-Fluoro-2-(1-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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